(2Z)-6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic chromene derivative incorporating a benzodioxin moiety and a tetrahydrofuran (THF)-linked carboxamide group. Chromene derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The imino linkage to the benzodioxin ring and the THF-methyl carboxamide side chain may contribute to solubility and pharmacokinetic properties.
Structural characterization of this compound would likely involve X-ray crystallography using programs like SHELXL for refinement, given its prevalence in small-molecule crystallography .
Properties
IUPAC Name |
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21BrN2O5/c24-15-3-5-19-14(10-15)11-18(22(27)25-13-17-2-1-7-28-17)23(31-19)26-16-4-6-20-21(12-16)30-9-8-29-20/h3-6,10-12,17H,1-2,7-9,13H2,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSMLKFJXWXUIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide represents a complex organic structure with potential biological applications. This article explores its synthesis, biological activity, and relevant research findings.
Structural Characteristics
This compound features a chromene core fused with a benzodioxin moiety and a bromo substituent , which suggests diverse pharmacological properties. The presence of the tetrahydrofuran group also indicates potential interactions with biological targets.
Key Structural Components
| Component | Description |
|---|---|
| Chromene | A bicyclic compound known for various biological activities. |
| Benzodioxin | A fused ring system that enhances bioactivity. |
| Bromine | A halogen that can influence reactivity and binding affinity. |
| Tetrahydrofuran | A cyclic ether that may affect solubility and bioavailability. |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzodioxin Ring : Cyclization of catechol derivatives.
- Bromination : Introduction of the bromine atom at a specific position on the benzodioxin.
- Amide Bond Formation : Reaction with appropriate amines to form the carboxamide.
Each step requires optimization to achieve high yields and purity.
Predicted Activities
In silico studies have indicated that compounds with similar structures may exhibit various biological activities, including:
- Antimicrobial : Potential effects against bacteria and fungi.
- Anticancer : Inhibition of cancer cell proliferation.
- Antioxidant : Scavenging of reactive oxygen species (ROS).
Case Studies and Research Findings
- Antimicrobial Activity : A study showed that derivatives similar to this compound exhibited significant antibacterial effects, with minimal inhibitory concentrations (MIC) as low as 50 µg/mL against various pathogens .
- Anticancer Properties : Research on related chromene derivatives has demonstrated cytotoxic effects in cancer cell lines, indicating that this compound may also possess anticancer properties .
- Mechanism of Action : The interaction with specific molecular targets such as enzymes or receptors is hypothesized to be the primary mechanism through which this compound exerts its biological effects. For instance, compounds with similar structures have been shown to inhibit certain kinases involved in cancer progression.
Comparative Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromene Derivatives with Halogen Substitutions
- 6-Bromo-2H-chromene-3-carboxamide analogs: Derivatives like 2-bromo-N-phenyl-1-cyclohexene-1-carboxamide () share a brominated carboxamide scaffold. However, the cyclohexene ring in lacks the benzodioxin and THF moieties, resulting in reduced planarity and altered electronic properties. The calculated elemental composition (C, 55.73%; H, 5.04%; N, 5.00%) in suggests lower nitrogen content compared to the target compound, which likely has higher nitrogen due to the imino group .
Benzodioxin-Containing Compounds
- 2,3-Dihydro-1,4-benzodioxin derivatives: Benzodioxin rings are common in pharmaceuticals (e.g., paroxetine) due to their electron-rich aromatic system. No direct analogs with chromene-imino-benzodioxin hybrids were identified in the evidence.
THF-Modified Carboxamides
- N-(Tetrahydrofuran-2-ylmethyl) carboxamides :
The THF moiety improves solubility in polar solvents (e.g., DMF, used in for synthesis). However, THF-containing analogs like those in often require NaH-mediated alkylation steps, which may limit scalability compared to more stable amide linkages .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Critical Analysis of Evidence Gaps
- The provided evidence lacks direct data on the target compound’s synthesis, crystallography, or biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
